molecular formula C7H12N4S B2558121 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 67869-94-7

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B2558121
CAS No.: 67869-94-7
M. Wt: 184.26
InChI Key: YILAROBYBHNHHI-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is a nitrogen-sulfur heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This molecule features a piperazine ring linked to a 3-methyl-1,2,4-thiadiazole ring, a scaffold known for its diverse biological activities. The 1,2,4-thiadiazole moiety is a privileged structure in medicinal chemistry, frequently explored for developing antiviral and anti-infective agents . The specific substitution pattern and the presence of the piperazine group make it a valuable building block for constructing more complex molecules, as seen in related compounds like 1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine and 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine . Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of novel therapeutic candidates, particularly in screening programs for central nervous system (CNS) targets, enzyme inhibition, and antimicrobial activity. Its mechanism of action is not compound-specific but is derived from the properties of the final molecule it helps create. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) must be consulted and followed prior to handling.

Properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAROBYBHNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Route via Thiosemicarbazide Intermediates

Formation of the Thiadiazole Ring

The thiadiazole scaffold is synthesized through cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Reaction of methyl-thioamide with hydrazine to form a thiosemicarbazide intermediate.
  • Cyclization using bromine or hypochlorite under controlled conditions to yield the 1,2,4-thiadiazole ring.
Key Reaction Conditions:
Step Reagents Solvent Temperature Time Yield
1 Hydrazine monohydrate Isopropyl alcohol 0–5°C 1–24 h 75–85%
2 Bromine, KSCN, NaOMe Methanol 40–45°C 3 h 68–72%

Data derived from WO2020128003A1.

Piperazine Incorporation

The piperazine moiety is introduced via nucleophilic substitution. A halogen (e.g., bromine) at the 5-position of the thiadiazole ring is displaced by piperazine in the presence of a base:
$$ \text{3-Methyl-5-bromo-1,2,4-thiadiazole} + \text{Piperazine} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine} $$

Optimization Parameters:
  • Base : Sodium bicarbonate (1.5 equiv) enhances nucleophilicity without side reactions.
  • Solvent : Ethanol balances solubility and reaction kinetics.
  • Yield : 80–88% after recrystallization.

Alternative Pathways via Pinner Reaction and Amidination

Pinner Salt Formation

A less common but efficient method involves the Pinner reaction to generate an imino ether intermediate:

  • Reaction of acetonitrile with ethanol under HCl gas yields a Pinner salt.
  • Ammonolysis forms acetamidine, which is cyclized to the thiadiazole core.
Critical Data:
Parameter Value
HCl gas flow rate 0.5 L/min
Reaction time (Step 1) 3 h
Isotopic purity (Step 2) ≥95%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance efficiency:

  • Residence time : 10–15 minutes.
  • Throughput : 5–10 kg/day.
  • Purity : ≥99% by HPLC.

Purification Techniques

Method Conditions Outcome
Recrystallization Methanol/water (3:1) 92–95% purity
Column Chromatography Silica gel, ethyl acetate/hexane (1:4) 98% purity

Comparative Analysis of Methods

Efficiency Metrics

Method Total Yield Purity Scalability
Cyclization route 72–80% 95–98% High
Pinner reaction 65–70% 90–92% Moderate
Industrial flow 85–88% 99% Very high

Cost-Benefit Evaluation

  • Cyclization route : Low-cost reagents but longer reaction times.
  • Industrial flow : High capital investment but superior throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine serves as a building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria. For instance, a study found that derivatives of related thiadiazole compounds showed effective inhibition against E. coli and other gram-negative bacteria .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential , particularly in anticancer research. The compound's mechanism of action involves inhibiting specific enzymes or receptors in microbial cells, which can lead to antimicrobial effects . Moreover, its derivatives have shown promise in cancer cell line studies, demonstrating moderate to potent activity against various human cancer cell lines .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties can be leveraged in formulating innovative products across different sectors.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including this compound:

  • Bacterial Strains Tested : E. coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values significantly lower than standard antibiotics like cefepime.

Anticancer Properties

Research on piperazine derivatives indicated that compounds similar to this compound exhibited:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
  • Results : Many derivatives showed moderate to potent inhibition of cell proliferation compared to control treatments .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Piperazine-Based FAAH Inhibitors

  • PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide): A piperidine carboxamide with irreversible FAAH inhibition (IC₅₀ = 16.2 nM). The rigid piperidine/piperazine core facilitates covalent interaction with FAAH's Ser241 residue .
  • JNJ1661010 (N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide): A reversible FAAH inhibitor (IC₅₀ = 33 ± 2.1 nM) with a phenyl-thiadiazole substituent. Its piperazine carboxamide structure contrasts with the simpler thiadiazole-piperazine scaffold of the target compound .
Compound Core Structure Key Substituent Biological Target Activity (IC₅₀/Ki) Reference
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine Piperazine + 1,2,4-thiadiazole 3-Methyl group N/A (Building block) N/A
JNJ1661010 Piperazine carboxamide 3-Phenyl-1,2,4-thiadiazole FAAH 33 ± 2.1 nM

Piperazine Derivatives with Aryl Substituents

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A phenylpiperazine derivative acting as a 5-HT1B receptor agonist (Ki = 65 nM). Its trifluoromethylphenyl group enhances receptor selectivity compared to the target compound's non-aromatic thiadiazole .
  • 1-(3-Chlorophenyl)piperazine (mCPP) : A 5-HT2C receptor ligand with mixed agonist/antagonist effects. The chloroaryl group influences its pharmacokinetics and CNS penetration .
Compound Core Structure Key Substituent Biological Target Activity (Ki) Reference
TFMPP Piperazine 3-Trifluoromethylphenyl 5-HT1B 65 nM
mCPP Piperazine 3-Chlorophenyl 5-HT2C Variable effects

Thiadiazole-Containing Piperazine Analogues

  • 1-[3-(3-Methoxy-benzyl)-1,2,4-thiadiazol-5-yl]-piperazine: Features a benzyl-thiadiazole group (C₁₄H₁₈N₄OS, MW = 290.38).
  • 1-(5-(5-Nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine : Contains a 1,3,4-thiadiazole isomer with a nitroaryl group. The altered thiadiazole substitution pattern may affect electronic properties and bioactivity .
Compound Thiadiazole Type Key Substituent Molecular Weight Reference
Target Compound 1,2,4-Thiadiazole 3-Methyl 184.26
1-[3-(3-Methoxybenzyl)... 1,2,4-Thiadiazole 3-Methoxybenzyl 290.38

Pharmacological and Chemical Implications

  • Thiadiazole vs. This may reduce CNS activity but improve metabolic stability .
  • Salt Forms : The dihydrochloride salt of the target compound enhances aqueous solubility, a critical factor in formulation compared to neutral arylpiperazines .

Biological Activity

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-methyl-1,2,4-thiadiazole moiety. The presence of the thiadiazole ring is significant as it contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) for certain derivatives have been reported as follows:

CompoundTarget OrganismMIC (μg/mL)Reference
2-Amino-1,3,4-thiadiazoleE. coli31.25
2-Amino-1,3,4-thiadiazoleStreptococcus pyogenes31.25
Novel thiadiazole derivativeS. aureus32.6
Thiadiazole derivative with piperazinePseudomonas aeruginosa62.5

These findings suggest that this compound could possess similar antimicrobial activity due to its structural characteristics.

Anticancer Activity

Thiadiazole derivatives have been explored for their potential anticancer properties. Studies have highlighted the cytostatic effects of various thiadiazoles against human cancer cell lines. For instance:

  • Cytotoxicity : Compounds containing the thiadiazole moiety have shown significant cytotoxic effects against cancer cells in vitro.
  • Mechanism : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Studies

Several case studies have documented the biological effects of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperazine substituent exhibited enhanced activity compared to those without it .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound analogs against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • DPP-IV Inhibition : Some derivatives exhibit Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity, which is crucial in regulating glucose metabolism and has implications in diabetes treatment .
  • Antioxidant Properties : Thiadiazoles are known to possess antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Q & A

Q. What synthetic strategies are employed for preparing 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a functionalized thiadiazole ring. A common approach is nucleophilic substitution at the thiadiazole C5 position using a piperazine precursor. For example:

  • Step 1: React 3-methyl-1,2,4-thiadiazole-5-thiol with a halogenating agent (e.g., PCl₃) to generate the reactive 5-chloro intermediate.
  • Step 2: Substitute the chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Optimization: Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust solvent polarity or temperature to minimize byproducts. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is recommended .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR: Verify piperazine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and thiadiazole methyl resonance (δ 2.1–2.3 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.08).
  • X-ray Crystallography: Resolve crystal structures using SHELX software to validate bond lengths and angles (e.g., C-S bond ≈ 1.68 Å in thiadiazole) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂).
  • Storage: Store in airtight containers at room temperature, away from oxidizers. Monitor for decomposition (e.g., color change to yellow indicates instability) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Target Selection: Identify receptors (e.g., NK3R for neurokinin antagonism) based on structural analogs like Fezolinetant, which shares the thiadiazole-piperazine scaffold .
  • Docking Workflow: Use AutoDock Vina to model ligand-receptor interactions. Parameterize the thiadiazole ring’s sulfur and nitrogen atoms as hydrogen-bond acceptors. Validate docking poses with MD simulations (e.g., GROMACS) .
  • SAR Analysis: Correlate substituent effects (e.g., methyl vs. fluorine) with binding affinity (ΔG values) to optimize ligand lipophilic efficiency (LLE) .

Q. What experimental designs resolve contradictions in reported biological activities of thiadiazole-piperazine compounds?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For cytotoxicity studies, use MTT assays with triplicate measurements.
  • Control Experiments: Test metabolites (e.g., hydrolyzed thiadiazole derivatives) to rule out off-target effects.
  • Data Cross-Validation: Compare results across orthogonal methods (e.g., in vitro kinase assays vs. whole-cell models) .

Q. How can crystallographic data inform the design of enantiomerically pure this compound analogs?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to separate enantiomers.
  • Crystallography: Solve crystal structures of both enantiomers using SHELXL to identify stereochemical preferences in binding pockets (e.g., hydrogen-bonding networks with Ser³⁰⁵ in NK3R) .

Q. What strategies mitigate metabolic instability of the thiadiazole ring in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Mask the thiadiazole with ester or carbamate groups to enhance plasma stability.
  • Metabolite Identification: Use LC-MS/MS to track degradation products (e.g., thiadiazole ring-opened mercapto derivatives).
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) at the thiadiazole C3 position to slow oxidative metabolism .

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